2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
2,5-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O2S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition and Anticonvulsant Action
- Discovery and Pharmacological Assessment : A study reported the synthesis of novel benzenesulfonamide derivatives acting as effective inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes. These compounds exhibited low nanomolar inhibitory action against human isoforms of CA, particularly hCA II. Some derivatives also showed significant anticonvulsant activity, providing effective seizure protection in animal models. This suggests potential applications in designing therapeutics for epilepsy and other seizure-related disorders (Mishra et al., 2017).
Antioxidant and Enzyme Inhibition
- Novel Sulfonamides with Multiple Biological Activities : Research on benzenesulfonamides incorporating 1,3,5-triazine structural motifs revealed their capability as antioxidants and inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders, suggesting these compounds could have therapeutic applications in treating such conditions (Lolak et al., 2020).
Anticancer Activity
- Synthesis and Evaluation of Anticancer Sulfonamides : A study focused on synthesizing sulfonamides incorporating piperazinyl-ureido moieties, inspired by SLC-0111, a sulfonamide inhibitor undergoing clinical trials as an antitumor agent. The compounds demonstrated low nanomolar inhibitory activity against carbonic anhydrase isoforms associated with tumors, indicating their potential in cancer treatment applications (Congiu et al., 2015).
Cyclooxygenase-2 Inhibition
- Development of COX-2 Inhibitors : Benzenesulfonamide derivatives were investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response and certain types of cancer. The study identified compounds with significant selectivity and potency for COX-2 inhibition, suggesting their utility in developing anti-inflammatory and anticancer therapeutics (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its diverse biological activities.
Mode of Action
The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . This binding can lead to a variety of changes in the target, potentially altering its function or triggering downstream effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that the compound has a wide range of effects at the molecular and cellular level. These effects could include changes in cell signaling, gene expression, or cellular metabolism, among others.
Properties
IUPAC Name |
2,5-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-14-5-6-16(21)18(13-14)27(25,26)22-7-8-23-9-11-24(12-10-23)17-4-2-1-3-15(17)20/h1-6,13,22H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWTEWRZPCSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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